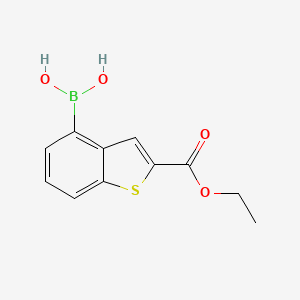

2-(Ethoxycarbonyl)-1-benzothiophene-4-boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compounds like “2-(Ethoxycarbonyl)-1-benzothiophene-4-boronic acid” typically belong to the class of organic compounds known as boronic acids and derivatives. These are compounds containing a boronic acid or its derivative, which is a compound containing a boron atom bonded to an oxygen atom and two carbon atoms .

Synthesis Analysis

Boronic acids and their derivatives are often synthesized through reactions like the Suzuki-Miyaura cross-coupling . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds, and it involves the coupling of a boronic acid with a halide under the action of a palladium catalyst .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. Unfortunately, without specific data for “2-(Ethoxycarbonyl)-1-benzothiophene-4-boronic acid”, I can’t provide a detailed analysis .Chemical Reactions Analysis

Boronic acids and their derivatives are involved in various chemical reactions. One of the most common is the aforementioned Suzuki-Miyaura cross-coupling . They can also undergo protodeboronation, a reaction where the boron group is replaced by a hydrogen .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more . These properties can be determined through experimental methods or predicted using computational chemistry .Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry Applications

One area of application involves the synthesis and analysis of compounds related to 2-(Ethoxycarbonyl)-1-benzothiophene-4-boronic acid for potential analgesic properties. For example, substituted 1-benzofurans and 1-benzothiophenes have been prepared and evaluated for their analgesic activity, highlighting the role of such compounds in medicinal chemistry research (Rádl et al., 2000).

Material Science and Functional Materials

The compound is also significant in the development of functional materials. For instance, recent progress in the synthesis of 2-phenyl benzothiophene, which is crucial for the creation of medicines, pesticides, and functional materials, underscores the importance of such boronic acids in material science (Gao Zhong-yu, 2013).

Organic Synthesis and Chemical Transformations

In organic synthesis, 2-(Ethoxycarbonyl)-1-benzothiophene-4-boronic acid is utilized for the synthesis of chiral benzothiophenes through enantiospecific coupling reactions. This process demonstrates the compound's role in creating enantioenriched structures, vital for pharmaceuticals, agrochemicals, and materials science (Sang, Noble, & Aggarwal, 2021).

Sensing Applications

Moreover, the compound finds applications in sensing technologies. For instance, a boron-dipyrromethene (BDP) derivative substituted with a benzoyloxy subunit at the meso-position, synthesized using components related to 2-(Ethoxycarbonyl)-1-benzothiophene-4-boronic acid, exhibits pronounced on-off-type fluorescence response with high selectivity towards certain metal ions, making it a potential candidate for fluorescent probes in detection applications (Ying, 2012).

Analytical Chemistry

The compound's derivatives are also explored in analytical chemistry for their fluorescent properties and potential as probes for detecting various substances, including monosaccharides, showcasing their utility in biochemical and medical research (Haiyu, 2014).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

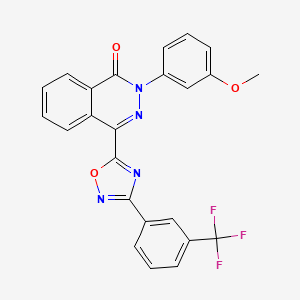

IUPAC Name |

(2-ethoxycarbonyl-1-benzothiophen-4-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BO4S/c1-2-16-11(13)10-6-7-8(12(14)15)4-3-5-9(7)17-10/h3-6,14-15H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJIGTZDEHUXDTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=C(SC2=CC=C1)C(=O)OCC)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2636393.png)

![2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl 3-chlorobenzoate](/img/structure/B2636397.png)

![N-Benzyl-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2636398.png)

![Ethyl 2-[9-(3-chloro-4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2636404.png)

![5-allyl-N-(4-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2636405.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylbutanamide](/img/structure/B2636408.png)

![Methyl 3-(2-chlorophenyl)-5-[2-(dimethylamino)-1-(2-ethoxy-2-oxoacetyl)vinyl]-4-isoxazolecarboxylate](/img/structure/B2636409.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2636410.png)

![1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2636411.png)

![3-(3-chlorobenzyl)-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2636412.png)